![molecular formula C17H13BrN2O4 B267333 5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B267333.png)

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

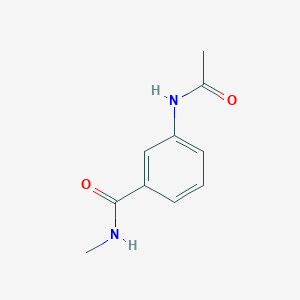

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BRD0705 belongs to the class of furan-2-carboxamide derivatives and has been shown to exhibit potent inhibitory activity against several protein targets, including bromodomain-containing proteins.

Mechanism of Action

BRD0705 exerts its biological effects by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, BRD0705 targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the transcriptional regulation of several genes involved in cell growth and survival. By inhibiting BET proteins, BRD0705 can alter the expression of several genes, leading to the inhibition of cell proliferation and induction of apoptosis.

Biochemical and Physiological Effects

BRD0705 has been shown to exhibit potent inhibitory activity against several BET proteins, including BRD2, BRD3, and BRD4. Inhibition of these proteins has been shown to result in the downregulation of several genes involved in cancer cell growth and survival, including MYC, BCL2, and cyclin D1. In addition, BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD0705 is its potent inhibitory activity against BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, one limitation of BRD0705 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the toxicity of BRD0705 in vivo has not been extensively studied, which limits its potential as a therapeutic agent.

Future Directions

Despite its limitations, BRD0705 has significant potential as a therapeutic agent for the treatment of cancer and other diseases. Future research should focus on improving the solubility and bioavailability of BRD0705, as well as studying its toxicity and pharmacokinetics in vivo. In addition, the development of more selective inhibitors of BET proteins could lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of BRD0705 has been described in the literature by several research groups. The most common method involves the reaction of 5-bromo-2-furoic acid with 3-aminobenzoyl chloride, followed by the addition of 2-furylmethylamine and subsequent purification steps. The final product is obtained as a white solid with a purity of over 95%.

Scientific Research Applications

BRD0705 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, BRD0705 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name |

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide |

|---|---|

Molecular Formula |

C17H13BrN2O4 |

Molecular Weight |

389.2 g/mol |

IUPAC Name |

5-bromo-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C17H13BrN2O4/c18-15-7-6-14(24-15)17(22)20-12-4-1-3-11(9-12)16(21)19-10-13-5-2-8-23-13/h1-9H,10H2,(H,19,21)(H,20,22) |

InChI Key |

CWQOTEVVHQPLIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3 |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)

![2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B267253.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267256.png)

![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)

![2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267261.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267262.png)

![N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267265.png)

![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)

![2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267267.png)

![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)

![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)

![2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)